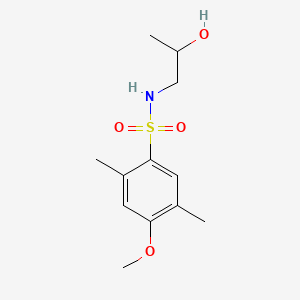

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-8-6-12(9(2)5-11(8)17-4)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSARHGUPXVOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Preparation of the Benzene Sulfonamide Intermediate: The starting material, 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide intermediate.

Introduction of the Hydroxypropyl Group: The intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

Reduction: Formation of primary or secondary amines from the sulfonamide group.

Substitution: Introduction of new functional groups onto the benzene ring, such as halogens or nitro groups.

Scientific Research Applications

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

Medicine: Explored for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s design principles align with macromolecular therapeutics like PK1 (N-(2-hydroxypropyl)methacrylamide-doxorubicin conjugate) and smancs (neocarzinostatin-polymer conjugate). Below is a detailed comparison:

Structural and Mechanistic Differences

*Molecular weights estimated based on structural analysis.

- Key Observations :

- The sulfonamide compound’s lower molecular weight (if used as a small molecule) limits tumor accumulation via the enhanced permeability and retention (EPR) effect, which is critical for macromolecules like PK1 and smancs .

- Unlike PK1, which relies on lysosomal enzymes for drug release, the sulfonamide’s benzene ring substitutions (methoxy, methyl) may enable alternative release mechanisms, such as pH-sensitive hydrolysis or oxidative activation.

Pharmacokinetic and Efficacy Profiles

- Key Insights: PK1 demonstrates prolonged circulation and tumor uptake due to its polymer backbone, with reduced cardiotoxicity compared to free doxorubicin . Smancs leverages the EPR effect for tumor accumulation, achieving a T/B ratio of 5, but requires larger molecular sizes (>12 kDa) for sustained retention . The sulfonamide compound’s efficacy would depend on conjugation to a carrier (e.g., polymer) to exploit EPR.

Clinical and Preclinical Outcomes

- PK1: Phase I trials showed antitumor activity in refractory cancers (e.g., NSCLC, breast cancer) with a maximum tolerated dose of 320 mg/m². No polymer-related toxicity was observed .

- Sulfonamide Compound : Hypothetical advantages could include tunable release kinetics via its sulfonamide linker and compatibility with diverse payloads (e.g., chemotherapeutics, imaging agents).

Biological Activity

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

The sulfonamide moiety of this compound is crucial for its antimicrobial activity. This compound mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis, essential for bacterial growth and replication. Studies indicate that compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

Recent research has explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzoxathiazine have demonstrated significant antiproliferative activity against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin . This indicates that modifications to the sulfonamide structure can enhance its efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : As mentioned earlier, the sulfonamide group inhibits dihydropteroate synthase, thereby blocking folate synthesis in bacteria.

- Reactive Oxygen Species (ROS) Modulation : Compounds that affect cellular redox states can influence the survival of cancer cells. The modulation of ROS levels can lead to apoptosis in tumor cells and is a target for many anticancer therapies .

- Protein-Protein Interactions : The compound may also interfere with key protein interactions involved in cell survival and proliferation pathways, although specific interactions remain to be fully elucidated.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of related compounds:

| Study | Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | 4-Methoxy-5-substituted derivatives | A-549 | 0.02 - 0.08 | DPPH radical scavenging |

| Study 2 | Benzoxathiazine derivatives | MCF7 | 0.04 | Folate synthesis inhibition |

| Study 3 | Sulfonamide analogs | HCT-116 | 0.06 | Apoptosis induction via ROS |

These findings highlight the compound's potential as a therapeutic agent in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, and what challenges exist in achieving high purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor under controlled conditions. Key steps include:

- Reaction Optimization : Use of coupling agents (e.g., EDCI/HOBt) to activate the sulfonyl chloride intermediate.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

- Challenges : Steric hindrance from the 2,5-dimethyl groups and competing side reactions (e.g., hydrolysis of the methoxy group under acidic conditions) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C4, dimethyl at C2/C5).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide N-H interactions with hydroxylpropyl groups) .

Advanced Research Questions

Q. How do electronic substituents (e.g., methoxy, dimethyl groups) influence the reactivity of this sulfonamide in biological systems?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) stabilize transition states in enzymatic interactions, potentially enhancing binding affinity.

- Dimethyl groups at C2/C5 increase hydrophobicity, affecting membrane permeability. Computational studies (e.g., DFT) can quantify electron density distribution .

Q. What computational strategies predict interactions between this compound and cancer-related enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR) or histone deacetylases (HDACs).

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories. Validate with experimental IC data from related sulfonamides .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Assay Standardization : Compare IC values under identical conditions (e.g., pH, cell line origin).

- Purity Verification : Use HPLC-MS to rule out impurities. For example, analogs with thiazolo[5,4-b]pyridine moieties show higher anticancer activity but may degrade under UV light .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Plasma Protein Binding : Use ultrafiltration assays to quantify free vs. bound fractions. Hydroxypropyl groups may reduce binding affinity .

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., additional hydroxyls) on the hydroxypropyl chain.

- Formulation : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation. Prior studies on furan-containing analogs show solubility enhancements via cyclodextrin inclusion .

Q. How does this compound inhibit specific enzymes in cancer progression pathways?

- Methodological Answer :

- Enzyme Assays : Test inhibition of HDACs or carbonic anhydrase IX using fluorogenic substrates.

- Mechanistic Insights : The sulfonamide group chelates zinc ions in HDAC active sites, while the methoxy group stabilizes π-π interactions with aromatic residues .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Vary substituents (e.g., replace methoxy with ethoxy, adjust dimethyl positions).

- Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituent effects with potency. SAR data from thiazolo-pyridine derivatives suggest C4-methoxy is critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.